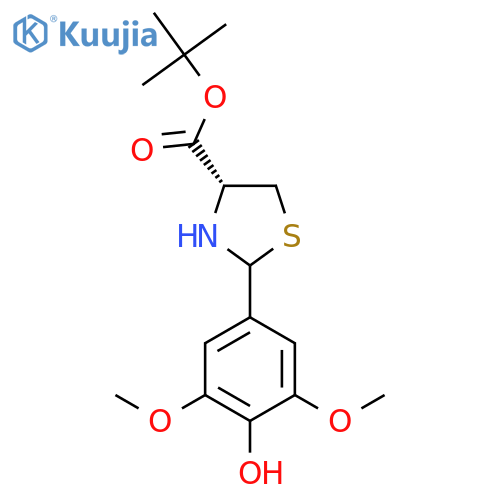

Cas no 2639399-58-7 (tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)

2639399-58-7 structure

商品名:tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27724537

- 2639399-58-7

- tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate

-

- インチ: 1S/C16H23NO5S/c1-16(2,3)22-15(19)10-8-23-14(17-10)9-6-11(20-4)13(18)12(7-9)21-5/h6-7,10,14,17-18H,8H2,1-5H3/t10-,14?/m0/s1

- InChIKey: UULMRMYZIDXCGL-XLLULAGJSA-N

- ほほえんだ: S1C[C@@H](C(=O)OC(C)(C)C)NC1C1C=C(C(=C(C=1)OC)O)OC

計算された属性

- せいみつぶんしりょう: 341.12969401g/mol

- どういたいしつりょう: 341.12969401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 102Ų

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724537-5g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 5g |

$6492.0 | 2023-09-10 | ||

| Enamine | EN300-27724537-10g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 10g |

$9627.0 | 2023-09-10 | ||

| Enamine | EN300-27724537-5.0g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 5.0g |

$6492.0 | 2025-03-20 | |

| Enamine | EN300-27724537-0.1g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 0.1g |

$1970.0 | 2025-03-20 | |

| Enamine | EN300-27724537-0.25g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 0.25g |

$2059.0 | 2025-03-20 | |

| Enamine | EN300-27724537-2.5g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 2.5g |

$4388.0 | 2025-03-20 | |

| Enamine | EN300-27724537-0.5g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 0.5g |

$2149.0 | 2025-03-20 | |

| Enamine | EN300-27724537-1g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 1g |

$2239.0 | 2023-09-10 | ||

| Enamine | EN300-27724537-1.0g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 1.0g |

$2239.0 | 2025-03-20 | |

| Enamine | EN300-27724537-0.05g |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate |

2639399-58-7 | 95.0% | 0.05g |

$1880.0 | 2025-03-20 |

tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2639399-58-7 (tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量